tert-Butyl 2-amino-4,6-difluorobenzoate
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Overview
Description
tert-Butyl 2-amino-4,6-difluorobenzoate is an organic compound with the molecular formula C11H14F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 6 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-4,6-difluorobenzoate typically involves the esterification of 2-amino-4,6-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-4,6-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, quinones, amines, and biaryl compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
tert-Butyl 2-amino-4,6-difluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-4,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-4-fluorobenzoate
- tert-Butyl 2-amino-6-fluorobenzoate
- tert-Butyl 2-amino-4,6-dichlorobenzoate
Uniqueness
tert-Butyl 2-amino-4,6-difluorobenzoate is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13F2NO2 |
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Molecular Weight |
229.22 g/mol |
IUPAC Name |
tert-butyl 2-amino-4,6-difluorobenzoate |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,14H2,1-3H3 |
InChI Key |
RJHJRHUEVSZVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1F)F)N |
Origin of Product |
United States |
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